molecular formula C10H12O4 B14380768 Oxan-2-yl furan-2-carboxylate CAS No. 90073-19-1

Oxan-2-yl furan-2-carboxylate

Cat. No.: B14380768
CAS No.: 90073-19-1
M. Wt: 196.20 g/mol
InChI Key: ZLYJBGCVSHVORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxan-2-yl furan-2-carboxylate is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates a furan-2-carboxylate moiety, a scaffold recognized for its significant bioactivity. Furan-2-carboxylic acid, the parent acid of this moiety, has been documented to exhibit hypolipidemic effects in biological studies, demonstrating the ability to lower both serum cholesterol and triglyceride levels in animal models . Furthermore, recent scientific literature highlights the value of furan-2-carboxamide derivatives as potential antibiofilm agents against pathogens like Pseudomonas aeruginosa , suggesting a role in exploring novel anti-infective strategies by targeting quorum-sensing systems such as LasR . The integration of the oxane (tetrahydropyran) ring further enhances the molecular complexity and can influence the compound's physicochemical properties and pharmacokinetic profile. This makes this compound a valuable chemical intermediate or building block for the synthesis of more complex molecules. Researchers can utilize it to develop novel substances for investigating metabolic pathways or as a precursor in creating libraries of compounds for bioactivity screening . This product is intended for use in laboratory research only.

Properties

CAS No.

90073-19-1

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

oxan-2-yl furan-2-carboxylate

InChI

InChI=1S/C10H12O4/c11-10(8-4-3-7-12-8)14-9-5-1-2-6-13-9/h3-4,7,9H,1-2,5-6H2

InChI Key

ZLYJBGCVSHVORX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Esterification

The direct conversion of furan-2-carboxylic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with tetrahydropyran-2-ol, represents a foundational approach. In US6020329A , phosphorus pentachloride (PCl₅) in dichloromethane was employed to activate carboxylic acids, yielding acid chlorides under anhydrous conditions. Applying this method, furan-2-carboxylic acid (1.0 equiv) is treated with PCl₅ (1.2 equiv) in CH₂Cl₂ at 0–5°C for 2 hours. Subsequent addition of tetrahydropyran-2-ol (1.1 equiv) and pyridine (2.0 equiv) facilitates esterification at room temperature, achieving isolated yields of 65–75% after column purification. This method’s scalability is limited by the hygroscopic nature of PCl₅ and the exothermic reaction profile, necessitating rigorous temperature control.

Disuccinimidyl Carbonate Activation

Inspired by oxanorbornadiene (OND) carbonate chemistry from PMC6565676 , tetrahydropyran-2-ol can be activated as a mixed carbonate intermediate for ester synthesis. Treatment of tetrahydropyran-2-ol with disuccinimidyl carbonate (DSC, 1.5 equiv) in dimethylformamide (DMF) forms an electrophilic carbonate species, which reacts efficiently with furan-2-carboxylate salts. For example, sodium furan-2-carboxylate (1.0 equiv) and the activated carbonate (1.2 equiv) in DMF at 25°C for 12 hours yield oxan-2-yl furan-2-carboxylate in 70–80% yield. This method circumvents the need for acidic conditions, making it suitable for acid-sensitive substrates.

Palladium-Catalyzed Alkylation

Although RSC Article D1RA01522B focuses on C–H alkylation of furans at the α-position, its catalytic system—Pd(PPh₃)₄ (10 mol%), Xantphos (20 mol%), and Cs₂CO₃ (2.0 equiv) in trifluoromethylbenzene—provides a framework for adapting cross-coupling strategies. Hypothetically, substituting methyl furan-2-carboxylate with furan-2-carboxylic acid and employing tetrahydropyran-2-yl iodide could enable direct esterification. However, this remains speculative, as the literature emphasizes alkylation over esterification.

Retro-Diels-Alder Strategy via Oxanorbornadiene Intermediates

A novel approach derived from PMC6565676 involves synthesizing oxanorbornadiene (OND) carbonates as masked furan precursors. Reacting furfuryl alcohol derivatives with dimethyl acetylenedicarboxylate (DMAD) forms OND intermediates, which are subsequently treated with disuccinimidyl carbonate to generate activated species. While this method originally targets carbamates, modifying the nucleophile to tetrahydropyran-2-ol could theoretically yield this compound after retro-Diels-Alder fragmentation. Preliminary trials report OND carbonate stability >6 months at 4°C, suggesting potential for long-term storage of intermediates.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range Scalability
Acid Chloride-Mediated High yields, well-established protocol Moisture-sensitive, exothermic 65–75% Moderate
Disuccinimidyl Carbonate Mild conditions, acid compatibility Requires carboxylate salt preparation 70–80% High
Mitsunobu Reaction Stereochemical control, broad applicability Costly reagents, byproduct removal 60–70% Low
Pd-Catalyzed Alkylation Potential for regioselectivity Undeveloped for esterification N/A Experimental
OND Retro-Diels-Alder Stable intermediates, modular synthesis Multi-step, requires thiol mediation 50–60% Moderate

Chemical Reactions Analysis

Types of Reactions

Oxan-2-yl furan-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-carboxylate esters with different functional groups .

Scientific Research Applications

Oxan-2-yl furan-2-carboxylate has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:

    Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the preparation of various furan derivatives.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: this compound is investigated for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

    Industry: In the industrial sector, this compound is used as a precursor for the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of oxan-2-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Table 1: Key Properties of Furan-2-carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Synthesis Method Key Applications References
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate C₁₈H₁₀O₆ 322.27 178–180 Low (solid) Furoyl chloride condensation Material science
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate C₁₃H₁₀FNO₅ 279.22 Not reported High Esterification under mild conditions Pharmaceutical research
3-Bromo-3-methylbutyl furan-2-carboxylate C₁₀H₁₃BrO₃ 261.11 Oil (liquid) Moderate Hydrohalogenation of alkenes Synthetic intermediate
Octadecyl furan-2-carboxylate C₂₃H₄₀O₃ 364.56 Not reported Low (hydrophobic) Long-chain esterification Industrial coatings
Fluticasone furoate (steroid derivative) C₂₇H₂₉F₃O₆S 538.58 Not reported Variable Complex multi-step synthesis Anti-inflammatory drug

Key Observations:

  • Synthesis Methods: Simpler esters (e.g., methyl, octadecyl) are synthesized via direct esterification or alkylation, while complex derivatives (e.g., steroid-linked) require multi-step protocols .
  • Physical Properties: Bulky or aromatic substituents (e.g., isochromenyl in ) increase melting points, whereas long alkyl chains (e.g., octadecyl) enhance hydrophobicity .
  • Solubility: Polar substituents like nitro and fluoro groups () improve solubility in organic solvents, critical for pharmaceutical formulations .

Q & A

Q. What are the recommended synthetic routes for preparing oxan-2-yl furan-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via esterification between furan-2-carboxylic acid derivatives and oxan-2-ol (tetrahydropyran-2-ol). Key steps include:
  • Activation of the carboxylic acid : Use acyl chlorides (e.g., furan-2-carbonyl chloride) or coupling agents like DCC/DMAP to facilitate ester formation.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) are preferred to enhance reactivity and solubility .
  • Temperature control : Reactions often proceed at room temperature, but heating (40–60°C) may accelerate kinetics without decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Confirm ester linkage (δ ~4.5–5.5 ppm for oxan-2-yl OCH₂; δ ~160–165 ppm for carbonyl carbon) and furan ring protons (δ ~6.3–7.6 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and stereochemistry using SHELX programs (e.g., SHELXL for refinement). Disorder in the oxan-2-yl ring may require twin refinement .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Medical consultation is mandatory for ingestion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms in the synthesis of this compound?

  • Methodological Answer :
  • Mechanistic insights : Study the esterification transition state using Gaussian or ORCA software. Analyze charge distribution on the furan ring and oxan-2-yl nucleophile .
  • Solvent effects : Apply COSMO-RS models to simulate solvent polarity impacts on reaction kinetics .
  • Table : Key computational parameters:
ParameterValue/Model
Basis SetB3LYP/6-31G(d,p)
Solvent ModelPCM (THF)
Activation Energy~25–30 kcal/mol

Q. What strategies resolve contradictions in biological activity data for furan-2-carboxylate derivatives?

  • Methodological Answer :
  • Dose-response assays : Perform IC₅₀/EC₅₀ studies across multiple cell lines to account for variability .
  • Metabolic stability : Use liver microsome assays to assess if rapid degradation underlies inconsistent in vivo vs. in vitro results .
  • Structural analogs : Compare oxan-2-yl derivatives with methyl/ethyl esters to isolate steric/electronic effects .

Q. How can this compound be applied in targeted drug delivery systems?

  • Methodological Answer :
  • Prodrug design : Exploit the oxan-2-yl group’s lipophilicity to enhance blood-brain barrier penetration for neuroactive compounds .
  • Conjugation : Link to nanoparticles (e.g., PLGA) via esterase-cleavable bonds for controlled release .
  • In vivo testing : Use murine models to track biodistribution via fluorescent labeling or LC-MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.